molecular formula C11H13Cl2NO2 B1670940 (2,4-dichloro-5-ethyl-3-methylphenyl) N-methylcarbamate CAS No. 672-06-0

(2,4-dichloro-5-ethyl-3-methylphenyl) N-methylcarbamate

Cat. No.: B1670940
CAS No.: 672-06-0
M. Wt: 262.13 g/mol
InChI Key: AZXKDALZKPSQGB-UHFFFAOYSA-N
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Description

(2,4-dichloro-5-ethyl-3-methylphenyl) N-methylcarbamate is a chemical compound with the molecular formula C12H14Cl2NO2. It is a derivative of phenol and carbamate, characterized by the presence of two chlorine atoms, an ethyl group, and a methyl group attached to the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dichloro-5-ethyl-3-methylphenyl) N-methylcarbamate typically involves the following steps:

    Chlorination: The starting material, 5-ethyl-3-methylphenol, undergoes chlorination to introduce chlorine atoms at the 2 and 4 positions.

    Carbamoylation: The chlorinated product is then reacted with methyl isocyanate to form the methylcarbamate derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Controlled Chlorination: Using controlled temperature and chlorinating agents to achieve selective chlorination.

    Efficient Carbamoylation: Employing catalysts and specific reaction conditions to facilitate the carbamoylation process.

Chemical Reactions Analysis

Types of Reactions

(2,4-dichloro-5-ethyl-3-methylphenyl) N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

(2,4-dichloro-5-ethyl-3-methylphenyl) N-methylcarbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in pharmaceuticals due to its bioactive properties.

    Industry: Utilized in the production of pesticides and herbicides.

Mechanism of Action

The mechanism of action of (2,4-dichloro-5-ethyl-3-methylphenyl) N-methylcarbamate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites, thereby disrupting their normal function.

    Cell Membrane Disruption: It can interact with cell membranes, leading to increased permeability and cell lysis.

    Pathway Interference: The compound interferes with metabolic pathways, affecting cellular processes and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-ethylphenol
  • 2,4-Dichloro-3-methylphenol
  • 5-Ethyl-3-methylphenol

Uniqueness

(2,4-dichloro-5-ethyl-3-methylphenyl) N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorination and carbamate moiety make it particularly effective in its applications compared to similar compounds.

Properties

CAS No.

672-06-0

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

(2,4-dichloro-5-ethyl-3-methylphenyl) N-methylcarbamate

InChI

InChI=1S/C11H13Cl2NO2/c1-4-7-5-8(16-11(15)14-3)10(13)6(2)9(7)12/h5H,4H2,1-3H3,(H,14,15)

InChI Key

AZXKDALZKPSQGB-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C(=C1Cl)C)Cl)OC(=O)NC

Canonical SMILES

CCC1=CC(=C(C(=C1Cl)C)Cl)OC(=O)NC

Appearance

Solid powder

672-06-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DRC 3321

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,4-dichloro-5-ethyl-3-methylphenyl) N-methylcarbamate

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